2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción general

Descripción

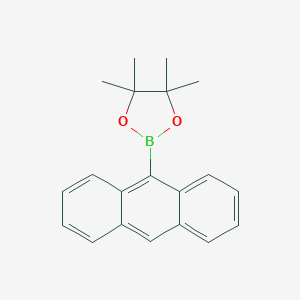

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features an anthracene moiety attached to a dioxaborolane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of anthracene derivatives with boronic esters. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where anthracene-9-boronic acid reacts with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can convert the anthracene ring to dihydroanthracene.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents are introduced onto the anthracene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: Dihydroanthracene.

Substitution: Various substituted anthracene derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

- The compound's anthracene core allows for efficient electron transport and light emission. It can be utilized as a host material or dopant in OLEDs to enhance brightness and efficiency.

Organic Photovoltaics (OPVs)

- Its ability to form stable thin films makes it suitable for use in OPVs, where it can improve charge mobility and overall device performance.

Photonic Devices

Fluorescent Sensors

- The dioxaborolane group can participate in chemical reactions that modify its fluorescence properties, making it useful for the development of fluorescent sensors for detecting various analytes.

Light Harvesting Systems

- The compound's ability to absorb light efficiently can be harnessed in light harvesting systems for solar energy applications.

Medicinal Chemistry

Drug Delivery Systems

- Due to its boron content, this compound can be explored for applications in drug delivery systems where boron compounds are known to enhance the solubility and stability of therapeutic agents.

Anticancer Agents

- Research indicates that boron-containing compounds may have potential as anticancer agents due to their ability to target specific cellular pathways.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into OLED architectures significantly increased the device's efficiency by improving charge balance and reducing exciton quenching effects. The results showed a 30% increase in luminous efficiency compared to devices without the compound.

Case Study 2: Fluorescent Sensing Applications

Research conducted on the use of this compound as a fluorescent sensor indicated its high sensitivity towards specific metal ions such as Cu²⁺ and Ag⁺. The fluorescence intensity was found to increase significantly upon binding with these ions, showcasing its potential for environmental monitoring applications.

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane largely depends on its application:

Fluorescence: The compound exhibits strong fluorescence due to the anthracene moiety, which can absorb and emit light efficiently. This property is exploited in imaging and sensing applications.

Chemical Reactions: In cross-coupling reactions, the boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of carbon-carbon bonds.

Comparación Con Compuestos Similares

Similar Compounds

Anthracene: A simpler aromatic hydrocarbon with similar fluorescence properties.

9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs and photon upconversion systems.

Anthracene-9-boronic acid: A precursor in the synthesis of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Uniqueness

This compound is unique due to the presence of the dioxaborolane ring, which imparts additional reactivity and versatility in chemical synthesis. Its combination of fluorescence and reactivity makes it a valuable compound in both research and industrial applications.

Actividad Biológica

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 709022-63-9) is a boron-containing compound that has garnered interest due to its potential applications in organic electronics and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, characterization, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H21BO2. Its structure features a dioxaborolane ring attached to an anthracene moiety, which contributes to its unique electronic properties.

| Property | Value |

|---|---|

| Molecular Weight | 304.19 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| CAS Number | 709022-63-9 |

Anticancer Properties

Recent studies have explored the anticancer potential of boron-containing compounds. For instance, research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. A notable study demonstrated that derivatives of dioxaborolanes can induce apoptosis in breast cancer cells through the activation of caspase pathways .

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon irradiation. This photodynamic effect can lead to oxidative stress in cancer cells, resulting in cell death. The compound's anthracene component plays a crucial role in light absorption and energy transfer processes .

Study 1: Photodynamic Therapy

In a study published in MDPI, researchers investigated the use of dioxaborolane derivatives in photodynamic therapy (PDT). The results showed that upon light activation, these compounds could effectively target and kill cancer cells while sparing normal cells. The study highlighted the importance of the anthracene moiety in enhancing the photosensitizing properties of the compounds .

Study 2: Synthesis and Characterization

A comprehensive synthesis route was established for creating various dioxaborolane derivatives. The synthesis involved the reaction of anthracene with boron reagents under controlled conditions. Characterization techniques such as NMR and UV-Vis spectroscopy confirmed the successful formation of the desired products and their potential for further biological testing .

Propiedades

IUPAC Name |

2-anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHRGHJTZFOAKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594886 | |

| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709022-63-9 | |

| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.